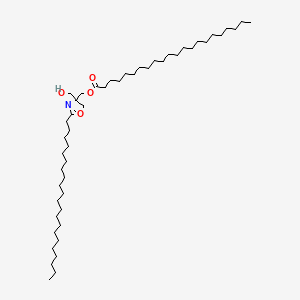
(2-Henicosyl-4,5-dihydro-4-(hydroxymethyl)oxazol-4-yl)methyl docosanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Henicosyl-4,5-dihydro-4-(hydroxymethyl)oxazol-4-yl)methyl docosanoate is a complex organic compound with the molecular formula C48H93NO4. It is characterized by the presence of an oxazole ring, a long aliphatic chain, and an ester functional group. This compound is primarily used in experimental and research settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Henicosyl-4,5-dihydro-4-(hydroxymethyl)oxazol-4-yl)methyl docosanoate typically involves the formation of the oxazole ring followed by esterification. The oxazole ring can be synthesized through a cyclization reaction involving an amino alcohol and a carboxylic acid derivative. The esterification process involves the reaction of the oxazole derivative with docosanoic acid under acidic or basic conditions.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(2-Henicosyl-4,5-dihydro-4-(hydroxymethyl)oxazol-4-yl)methyl docosanoate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The oxazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Formation of (2-Henicosyl-4,5-dihydro-4-(carboxymethyl)oxazol-4-yl)methyl docosanoate.
Reduction: Formation of (2-Henicosyl-4,5-dihydro-4-(hydroxymethyl)oxazol-4-yl)methyl docosanol.
Substitution: Formation of various substituted oxazole derivatives.
Scientific Research Applications
(2-Henicosyl-4,5-dihydro-4-(hydroxymethyl)oxazol-4-yl)methyl docosanoate has several applications in scientific research:
Chemistry: Used as a model compound for studying esterification and cyclization reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of novel materials and as a chemical intermediate in the synthesis of other complex molecules
Mechanism of Action
The mechanism of action of (2-Henicosyl-4,5-dihydro-4-(hydroxymethyl)oxazol-4-yl)methyl docosanoate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The long aliphatic chain may facilitate membrane interactions, affecting cell permeability and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- (2-Hexadecyl-4,5-dihydro-4-(hydroxymethyl)oxazol-4-yl)methyl hexadecanoate
- (2-Octadecyl-4,5-dihydro-4-(hydroxymethyl)oxazol-4-yl)methyl octadecanoate
Uniqueness
(2-Henicosyl-4,5-dihydro-4-(hydroxymethyl)oxazol-4-yl)methyl docosanoate is unique due to its specific molecular structure, which combines a long aliphatic chain with an oxazole ring and an ester functional group. This unique combination imparts distinct chemical and biological properties, making it valuable for various research applications .
Biological Activity
The compound (2-Henicosyl-4,5-dihydro-4-(hydroxymethyl)oxazol-4-yl)methyl docosanoate is a complex organic molecule notable for its unique structural features, which include a long-chain fatty acid moiety (docosanoate) and an oxazole ring with a hydroxymethyl substitution. This structural composition suggests potential amphiphilic properties that may influence its biological interactions and activities.
- Molecular Formula : C48H93NO4
- Molecular Weight : 748.26 g/mol
- CAS Number : 93841-70-4
- EINECS Number : 299-041-7
The presence of the oxazole ring and long-chain fatty acid indicates that this compound may exhibit significant interactions with biological membranes, potentially affecting its solubility and bioavailability.
Biological Activity Overview
The biological activity of this compound can be assessed through various mechanisms, including antimicrobial, anti-inflammatory, and potential therapeutic effects. The unique combination of structural features may enhance its efficacy compared to simpler analogs.
Table 1: Comparison of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Docosanol | Long-chain fatty alcohol | Antiviral properties |
| Hexadecylamine | Long-chain amine | Antimicrobial activity |
| Octadecenoic acid | Unsaturated fatty acid | Anti-inflammatory effects |
The mechanism by which This compound exerts its biological effects is not yet fully elucidated but can be hypothesized based on its structural characteristics:
- Membrane Interaction : The amphiphilic nature may facilitate incorporation into lipid bilayers, influencing membrane fluidity and permeability.
- Enzyme Modulation : The oxazole ring may interact with specific enzymes or receptors, potentially modulating their activity.
- Antioxidant Activity : Preliminary studies suggest potential antioxidant properties that could contribute to its biological effects.
Case Studies and Research Findings
Recent studies have explored the biological activities of compounds structurally related to This compound . For instance:
- Antimicrobial Properties : Research indicates that compounds with similar long-chain fatty acid structures exhibit antimicrobial activity against various pathogens. The incorporation of the oxazole moiety may enhance this effect.
- Anti-inflammatory Effects : Compounds with long-chain fatty acids have shown promise in reducing inflammation markers in vitro. The unique structure of this compound may provide additional anti-inflammatory benefits.
- Toxicity Studies : Safety assessments are crucial for evaluating new compounds. Initial studies suggest that while some related compounds exhibit low toxicity, further research is necessary to determine the safety profile of this specific compound.
Properties
CAS No. |
93841-70-4 |
|---|---|
Molecular Formula |
C48H93NO4 |
Molecular Weight |
748.3 g/mol |
IUPAC Name |
[2-henicosyl-4-(hydroxymethyl)-5H-1,3-oxazol-4-yl]methyl docosanoate |
InChI |
InChI=1S/C48H93NO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-46-49-48(43-50,44-52-46)45-53-47(51)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h50H,3-45H2,1-2H3 |
InChI Key |
MZMIGGKGVCIIDX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC1=NC(CO1)(CO)COC(=O)CCCCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















